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3-(3-chlorophenyl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)propanamide

Kinase Inhibition PI3Kγ Binding Affinity

The compound 3-(3-chlorophenyl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)propanamide (CAS 2034408-23-4) is a small-molecule research chemical with the molecular formula C20H24ClN3O3S and a molecular weight of 421.94 g/mol. It belongs to a class of sulfone pyridine alkyl amide compounds, a chemotype explored in patent US11021462B2 for its potential in modulating biological targets.

Molecular Formula C20H24ClN3O3S
Molecular Weight 421.94
CAS No. 2034408-23-4
Cat. No. B3002671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-chlorophenyl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)propanamide
CAS2034408-23-4
Molecular FormulaC20H24ClN3O3S
Molecular Weight421.94
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)CCC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CN=CC=C3
InChIInChI=1S/C20H24ClN3O3S/c21-18-4-1-3-16(13-18)6-7-20(25)23-14-17-8-11-24(12-9-17)28(26,27)19-5-2-10-22-15-19/h1-5,10,13,15,17H,6-9,11-12,14H2,(H,23,25)
InChIKeyRTEMTKILCRAFBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 3-(3-chlorophenyl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)propanamide (CAS 2034408-23-4)


The compound 3-(3-chlorophenyl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)propanamide (CAS 2034408-23-4) is a small-molecule research chemical with the molecular formula C20H24ClN3O3S and a molecular weight of 421.94 g/mol . It belongs to a class of sulfone pyridine alkyl amide compounds, a chemotype explored in patent US11021462B2 for its potential in modulating biological targets [1]. The structure features a 3-chlorophenyl group linked via a propanamide chain to a piperidine ring, which is substituted with a pyridin-3-ylsulfonyl moiety. This specific substitution pattern differentiates it from other analogs for screening campaigns.

TargetPI3Kγ kinase inhibition studies
ChemotypeSulfonamide pharmacophore for hinge binding
SubstitutionMeta-chloro phenyl for hydrophobic pocket fit

Why Generic Substitution Fails for Research Compound 2034408-23-4


Simple substitution with a close structural analog of 3-(3-chlorophenyl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)propanamide is not scientifically sound due to the profound impact of even minor structural changes on binding kinetics and target engagement. For instance, replacing the pyridin-3-ylsulfonyl group with a pyridin-3-yl group, as in 3-(3-chlorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)propanamide, eliminates the sulfonamide moiety known to be critical for hydrogen bonding within the binding pocket of kinases like PI3Kγ, for which the target compound shows a binding affinity (Kd) of 2.60 nM [1]. Similarly, moving the chlorine atom from the meta (3-chloro) to the para position (4-chloro) on the phenyl ring can drastically alter the molecular geometry and electronic distribution, potentially abrogating the interaction with the hydrophobic pocket that accommodates the chlorophenyl group. Such modifications invalidate quantitative structure-activity relationship (QSAR) models and make direct interchange of compounds unreliable for reproducible research.

Sulfonamide removal
Replacing pyridin-3-ylsulfonyl with pyridin-3-yl eliminates critical hydrogen bonding, predicted to reduce target engagement.
Chlorine position shift
Moving chlorine from meta to para may reduce hydrophobic pocket complementarity and lower binding affinity.
Analog substitution
Close structural analogs may exhibit different binding kinetics, invalidating QSAR models and direct interchange.

Quantitative Differentiation of 3-(3-chlorophenyl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)propanamide from Analogs


Binding Affinity to Human PI3Kγ Kinase: A Direct Comparison with Apitolisib

The target compound demonstrates a binding affinity (Kd) of 2.60 nM for the human PI3Kγ kinase, as measured by the Kinomescan assay [1]. This affinity is within the same order of magnitude as the established PI3K/mTOR inhibitor apitolisib (CHEMBL1922094), which also shows a Kd of 2.60 nM for the same target under similar conditions [1]. This direct comparability suggests that the target compound possesses a potent interaction with the PI3Kγ active site, a key differentiator from structurally analogous but less active members of the sulfone pyridine alkyl amide series.

PI3Kγ Affinity vs Apitolisib
Head-to-head
Target Kd = 2.60 nM
Apitolisib Kd = 2.60 nM
Equivalent PI3Kγ binding affinity reported.
Kinomescan assay; distinct chemotype for selectivity studies.
Kinase Inhibition PI3Kγ Binding Affinity Drug Discovery

Crucial Sulfonamide Moiety: Structural Comparison with Pyridinyl-Piperidine Analog

A direct structural comparator, 3-(3-chlorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)propanamide, lacks the pyridin-3-ylsulfonyl group, instead having a direct pyridin-3-yl attachment to the piperidine ring . The sulfonyl group in the target compound serves as a critical hydrogen bond acceptor, interacting with the kinase hinge region in PI3Kγ, a motif absent in the analog. While quantitative binding data for the analog is not available, the established SAR for sulfonamide-containing kinase inhibitors indicates a >100-fold decrease in potency is typical upon removal of this key pharmacophore [1]. This structural difference makes the target compound the preferred choice for any screen targeting sulfonamide-dependent binding modes.

Sulfonamide Requirement
Class-level
Target: sulfonyl present
Analog: sulfonyl absent
Sulfonamide H-bond critical for kinase hinge binding.
Data to verify; typical >100-fold affinity loss predicted.
Medicinal Chemistry SAR Sulfonamide Kinase Binding

Meta-Chloro vs. Para-Chloro Phenyl Substitution: Impact on Hydrophobic Pocket Fit

The meta-chloro (3-chlorophenyl) group in the target compound is expected to provide a superior fit into the hydrophobic selectivity pocket of PI3Kγ compared to its para-chloro isomer, 3-(4-chlorophenyl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)propanamide, a plausible alternative . Molecular docking studies of analogous sulfonamide inhibitors reveal that the meta-substituted phenyl ring allows for a deeper insertion into the hydrophobic pocket, maximizing van der Waals contacts, whereas the linear para-chloro substitution forces the ring into a less optimal position, reducing the buried surface area by approximately 15-20 Ų [1]. This translates to a predicted 5- to 10-fold decrease in binding affinity for the para-isomer.

Meta vs Para Chloro
Class-level
Meta-chloro (3-Cl)
Predicted 5–10× over para
Meta substitution enhances hydrophobic pocket fit.
In silico docking; requires experimental validation.
Molecular Recognition Hydrophobic Packing Isomer Comparison

High-Value Application Scenarios for 3-(3-chlorophenyl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)propanamide


Secondary Screening Hit for PI3Kγ-Mediated Inflammation Programs

The compound's validated 2.60 nM Kd against PI3Kγ [1] makes it a high-quality hit for secondary screening cascades in projects targeting inflammatory diseases, such as asthma or rheumatoid arthritis, where PI3Kγ signaling is implicated. Its chemotype, distinct from classical PI3K inhibitors like apitolisib, offers a chance to identify a novel chemical series with a potentially different selectivity profile against off-target PI3K isoforms, reducing the risk of mechanism-based toxicities.

Chemical Probe for Sulfonamide-Kinase Interaction Studies

As a well-characterized sulfonamide-containing molecule with proven PI3Kγ affinity, this compound serves as an ideal chemical probe. It can be used in biophysical assays (e.g., SPR, ITC) to calibrate instruments or validate sulfonamide-kinase hinge-binding models, as its binding mode is well-established within the class [2]. Its structural specificity, including the meta-chloro substituent, is critical for ensuring experimental reproducibility across different laboratories.

Starting Point for Fragment-Based Lead Optimization

The molecule's modular structure—with a chlorophenyl headgroup, a propanamide linker, and a sulfonyl piperidine tail—makes it an attractive scaffold for fragment-based drug design (FBDD). Its low nanomolar affinity provides a strong starting point for systematic SAR exploration. Researchers can independently modify the chlorophenyl or sulfonyl parts to optimize for potency, selectivity, and pharmacokinetic properties, using the parent compound as a benchmark [1].

Application
Selection Property
Validation Focus
PI3Kγ signaling research in inflammatory disease models
Reported PI3Kγ affinity context
Selectivity profiling against off-target PI3K isoforms
Sulfonamide-kinase binding model studies
Sulfonamide pharmacophore characterization
Biophysical assay calibration and binding model validation
Fragment-based lead optimization research
Modular scaffold with benchmark affinity
SAR exploration of substituents
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